Cas no 885280-65-9 (4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]-)

4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]- structure
885280-65-9 structure
Product Name:4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]-
CAS No:885280-65-9
MF:C17H16N2OS
MW:296.386742591858
CID:711820
PubChem ID:53249859
Update Time:2025-04-19

4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]-
    • [2-(4-BENZYLOXYPHENYL)THIAZOL-4-YL]METHYLAMINE
    • [2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanamine
    • C-[2-(4-BENZYLOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
    • (2-(4-(BENZYLOXY)PHENYL)THIAZOL-4-YL)METHANAMINE
    • 4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]
    • Methyl3-butenoate
    • 885280-65-9
    • 1-{2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanamine
    • AKOS010535129
    • DTXSID20693099
    • AB27149
    • Inchi: 1S/C17H16N2OS/c18-10-15-12-21-17(19-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11,18H2
    • InChI Key: FYGNJYLXDRROPN-UHFFFAOYSA-N
    • SMILES: S1C=C(CN)N=C1C1C=CC(=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 296.09800
  • Monoisotopic Mass: 296.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 76.4Ų

Experimental Properties

  • PSA: 76.38000
  • LogP: 4.54810

4-Thiazolemethanamine,2-[4-(phenylmethoxy)phenyl]- Pricemore >>

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